3-(1H-benzimidazol-2-yl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine

ROCK2 inhibition Kinase selectivity Cardiovascular research

The compound 3-(1H-benzimidazol-2-yl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine (C21H20N6O, MW 372.4 g/mol) is a synthetic heterocyclic small molecule featuring a fused pyrrolo[2,3-b]quinoxaline core substituted with a 1H-benzimidazole at position 3 and a 3-methoxypropyl chain at position 1. It belongs to a class of polycyclic nitrogen-containing compounds explored for kinase inhibition and SUMOylation pathway modulation.

Molecular Formula C21H20N6O
Molecular Weight 372.4 g/mol
Cat. No. B12140794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-benzimidazol-2-yl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine
Molecular FormulaC21H20N6O
Molecular Weight372.4 g/mol
Structural Identifiers
SMILESCOCCCN1C(=C(C2=NC3=CC=CC=C3N=C21)C4=NC5=CC=CC=C5N4)N
InChIInChI=1S/C21H20N6O/c1-28-12-6-11-27-19(22)17(20-24-14-8-3-4-9-15(14)25-20)18-21(27)26-16-10-5-2-7-13(16)23-18/h2-5,7-10H,6,11-12,22H2,1H3,(H,24,25)
InChIKeyOSKCALWPKMGIFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1H-Benzimidazol-2-yl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine – Core Structural Identity & Procurement Baseline


The compound 3-(1H-benzimidazol-2-yl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine (C21H20N6O, MW 372.4 g/mol) is a synthetic heterocyclic small molecule featuring a fused pyrrolo[2,3-b]quinoxaline core substituted with a 1H-benzimidazole at position 3 and a 3-methoxypropyl chain at position 1 . It belongs to a class of polycyclic nitrogen-containing compounds explored for kinase inhibition and SUMOylation pathway modulation [1]. The primary amine at position 2 and the free N-H of the benzimidazole ring distinguish it from the more commonly catalogued N-methylbenzimidazole analog (CAS 883964-90-7), creating a unique hydrogen-bond donor profile that can alter target engagement and physicochemical properties [2].

Why Generic Substitution of 3-(1H-Benzimidazol-2-yl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine Is Scientifically Unreliable


Pyrrolo[2,3-b]quinoxaline derivatives cannot be treated as interchangeable procurement commodities because minor structural modifications produce large shifts in target affinity, selectivity, and off-target liability. The substitution of the benzimidazole N-H with an N-methyl group—the most readily available and superficially similar analog (CAS 883964-90-7)—eliminates a critical hydrogen-bond donor. In kinase and ubiquitin-pathway assays, this change has been shown to shift IC50 values by over an order of magnitude against ROCK2 (4.79 μM for the N-H analog [1] versus substantially weaker or undetectable inhibition for the N-Me analog in comparable assays) and to fundamentally alter CYP450 inhibitory profiles [2]. Consequently, sourcing the precise N-H benzimidazole variant is mandatory for reproducing published target engagement and for maintaining data continuity in lead-optimization programs.

Quantitative Differentiation Evidence for 3-(1H-Benzimidazol-2-yl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine


ROCK2 Kinase Inhibition Potency – N-H vs. N-Methyl Benzimidazole Differentiation

The target compound bearing a 1H-benzimidazole (free N-H) inhibits recombinant human ROCK2 with an IC50 of 4.79 μM. In contrast, the N-methylbenzimidazole analog 1-(3-methoxypropyl)-3-(1-methyl-1H-benzoimidazol-2-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine (BDBM52304) shows no detectable ROCK2 inhibition in comparable curated datasets, with its strongest reported activity being >20 μM against the structurally unrelated enzyme UBE2N [1][2]. This demonstrates that the free N-H is a key pharmacophoric element for ROCK2 engagement.

ROCK2 inhibition Kinase selectivity Cardiovascular research

CYP1A2 Time-Dependent Inhibition – Target Compound Demonstrates Moderate Liability Useful for DMPK Triage

In a standardized time-dependent inhibition assay using pooled human liver microsomes with midazolam as probe substrate (30-min NADPH pre-incubation), the target compound inhibited CYP1A2 with an IC50 of 1.10 μM [1]. For the N-methyl analog, no CYP1A2 inhibition data has been publicly deposited in BindingDB or ChEMBL, preventing direct head-to-head comparison. However, within the broader pyrrolo[2,3-b]quinoxaline chemotype, CYP1A2 IC50 values span from 0.09 μM to >10 μM depending on peripheral substitution, positioning this compound in the moderate-risk tier suitable for early DMPK triage [2].

CYP450 inhibition Drug metabolism ADME-Tox screening

Target Selectivity Profiling – ROCK2 Over UBE2N and β-Galactosidase

When the N-H benzimidazole compound was profiled against a small panel of potential off-targets, it showed measurable ROCK2 inhibition (IC50 4.79 μM) but no significant activity against ubiquitin-conjugating enzyme E2 N (UBE2N) or β-galactosidase at the highest concentrations tested [1]. Conversely, the N-methyl analog (BDBM52304) is essentially inactive on UBE2N (IC50 >20 μM) and β-galactosidase (IC50 >66.6 μM), with no detectable kinase activity [2]. This inverted selectivity fingerprint—kinase-active for the N-H compound versus pan-inactive for the N-Me compound—represents a qualitative, not merely quantitative, difference in biological performance.

Target selectivity Ubiquitin pathway Counter-screening

High-Confidence Application Scenarios for 3-(1H-Benzimidazol-2-yl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine


ROCK2-Dependent Cardiovascular or Fibrosis Research

With a confirmed ROCK2 IC50 of 4.79 μM in a recombinant enzyme assay [1], this compound serves as a tractable starting point for medicinal chemistry campaigns targeting Rho-kinase-driven pathologies including hypertension, cardiac fibrosis, and glaucoma. The moderate potency is appropriate for hit-to-lead optimization, and the free benzimidazole N-H provides a synthetic handle for further derivatization.

SUMOylation Pathway Chemical Probe Development

Given its structural inclusion in the pyrrolo[2,3-b]quinoxaline scaffold claimed for SUMO E1/E2 enzyme inhibition (US9045483B2) [2], this compound can be deployed as a chemical biology tool to dissect SUMOylation-dependent signaling in cancer cell lines. The differential kinase activity versus the N-Me analog allows researchers to deconvolve SUMO-specific effects from off-target kinase contributions when used in parallel with the inactive comparator.

Early-Stage DMPK Liability Assessment of Fused Heterocyclic Series

The well-characterized CYP1A2 time-dependent inhibition IC50 of 1.10 μM in human liver microsomes [3] makes this compound a valuable reference standard for benchmarking metabolic stability and cytochrome P450 liability within pyrrolo[2,3-b]quinoxaline lead series. Its moderate CYP liability allows DMPK scientists to calibrate assay variability and to establish structure-property relationships for mitigating TDI risk.

Anti-Endotoxin Drug Discovery Targeting CD14

A Chinese patent application (CN118948856A) discloses a small molecule of formula C21H20N6O—consistent with this compound—that targets the human CD14 functional domain and demonstrates in vivo efficacy in reducing LPS-induced ARDS lung injury and improving survival in rats [4]. This positions the compound as a candidate for endotoxin-neutralizing therapeutic development, with the exact molecular identity being critical for reproducing the reported in vivo pharmacology.

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